1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of azepane derivatives. This compound is characterized by its unique structure, which includes a phenylazepane moiety attached to a tetrahydropyrimidine-2,4-dione core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the azepane ring in the presence of a base.
Formation of the Tetrahydropyrimidine-2,4-dione Core: This core structure is typically synthesized through a condensation reaction between a urea derivative and a β-keto ester under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the phenylazepane moiety with the tetrahydropyrimidine-2,4-dione core through a suitable linker, such as a propyl group, using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound. Common reagents include halides, acids, and bases.
Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-oxo-3-(3-phenylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1-[3-oxo-3-(3-phenylmorpholin-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Comparison
Compared to similar compounds, 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17-9-12-21(19(25)20-17)13-10-18(24)22-11-5-4-8-16(14-22)15-6-2-1-3-7-15/h1-3,6-7,9,12,16H,4-5,8,10-11,13-14H2,(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKRHSCKFOEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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